molecular formula C11H10Cl2F3N3 B3010410 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1431963-35-7

1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No. B3010410
CAS RN: 1431963-35-7
M. Wt: 312.12
InChI Key: MXFCANYMVBCACA-UHFFFAOYSA-N
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Description

The compound “1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride” is likely to be a synthetic organic compound. It contains a pyrazole ring, which is a common structure in many pharmaceutical drugs . The trifluoromethyl group is often used in drug design to improve stability and lipophilicity .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The pyrazole ring and the trifluoromethyl group could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and distribution in the body .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

  • Pyrazole derivatives, including compounds similar to 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride, have been synthesized and characterized for their potential biological activities. The process involves the synthesis of intermediates and the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles (Xu Li-feng, 2011).

Chemical Reactions and Synthesis Techniques

  • Research has explored the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to the synthesis of pyrazole derivatives. This includes the synthesis of various ester or amide derivatives (A. Şener et al., 2002).
  • Another study focused on the facile and regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, revealing insights into the influence of fluorine-containing substituents on the parameters of these compounds (P. Szlachcic et al., 2017).

Biological Activities and Applications

  • A 2020 study synthesized and characterized pyrazole derivatives, identifying their antitumor, antifungal, and antibacterial pharmacophore sites. This highlights the potential medicinal applications of these compounds (A. Titi et al., 2020).

Catalytic and Polymerization Applications

  • The synthesis of 1H-pyrazole derivatives has also been linked to catalytic applications. For instance, pyrazolyl compounds have been used to form zinc complexes that catalyze the copolymerization of CO2 and cyclohexene oxide (Anelisa Matiwane et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a pyrazole ring act by binding to enzymes or receptors in the body .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3.ClH/c12-8-4-2-1-3-7(8)6-18-10(16)5-9(17-18)11(13,14)15;/h1-5H,6,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFCANYMVBCACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(F)(F)F)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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